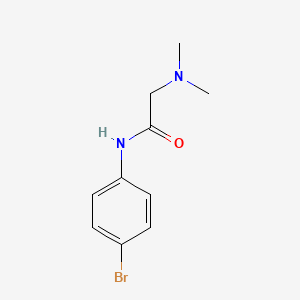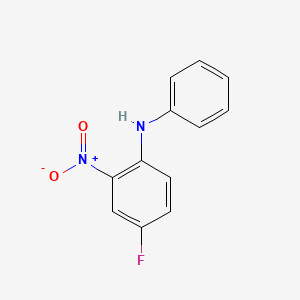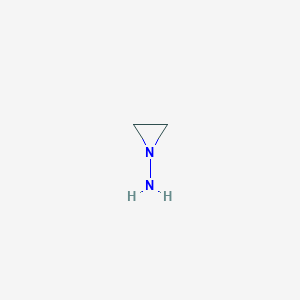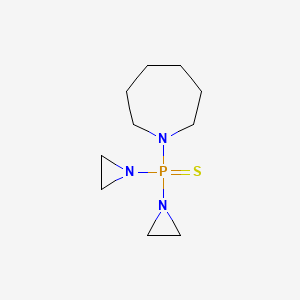
N-Hexamethylene N',N''-diethylene thiophosphoramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexamethylene N’,N’'-diethylene thiophosphoramide is a chemical compound with the molecular formula C10H20N3PS. It is known for its applications in various fields, including medicine and industrial chemistry. This compound is a less toxic analogue of thio-TEPA, a well-known chemotherapeutic agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexamethylene N’,N’'-diethylene thiophosphoramide involves the reaction of hexamethyleneimine with diethylene thiophosphoramide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of N-Hexamethylene N’,N’'-diethylene thiophosphoramide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s consistency and effectiveness for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexamethylene N’,N’'-diethylene thiophosphoramide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-Hexamethylene N’,N’'-diethylene thiophosphoramide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Industry: It is used in the production of other chemicals and materials due to its unique properties.
Wirkmechanismus
The mechanism of action of N-Hexamethylene N’,N’'-diethylene thiophosphoramide involves its ability to alkylate DNA, leading to the disruption of DNA replication and transcription. This action makes it effective as a chemotherapeutic agent. The compound targets rapidly dividing cells, which are characteristic of cancerous tissues, and interferes with their growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’,N’'-Triethylene thiophosphoramide: Another similar compound with comparable applications in chemotherapy.
Uniqueness
N-Hexamethylene N’,N’'-diethylene thiophosphoramide is unique due to its reduced toxicity compared to thio-TEPA, making it a safer alternative for therapeutic use. Its specific structure also allows for targeted action against cancer cells, enhancing its effectiveness as a chemotherapeutic agent .
Eigenschaften
CAS-Nummer |
152-01-2 |
|---|---|
Molekularformel |
C10H20N3PS |
Molekulargewicht |
245.33 g/mol |
IUPAC-Name |
azepan-1-yl-bis(aziridin-1-yl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H20N3PS/c15-14(12-7-8-12,13-9-10-13)11-5-3-1-2-4-6-11/h1-10H2 |
InChI-Schlüssel |
IAQOECAZMQEZLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)P(=S)(N2CC2)N3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10H-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14762634.png)

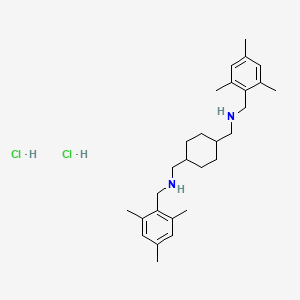

![methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B14762663.png)
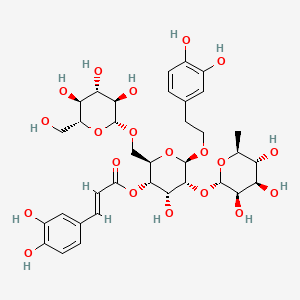
![Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14762669.png)
![(E)-N'-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14762671.png)
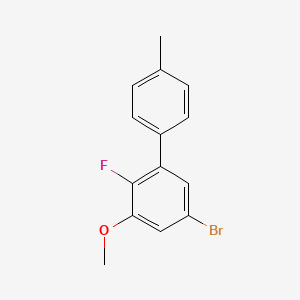
![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)
